

Comparative Bioactivity Guide: Morpholine-2-carboxamide vs. Piperidine-2-carboxamide

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Compound of Interest

Compound Name: *Morpholine-2-carboxamide*

CAS No.: 135072-13-8

Cat. No.: B182236

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Executive Summary: The "Oxygen Switch" in Lead Optimization

In drug discovery, the transition from Piperidine-2-carboxamide to **Morpholine-2-carboxamide** is a classic isosteric replacement strategy. While structurally similar, the introduction of the oxygen atom at the 4-position of the morpholine ring fundamentally alters the physicochemical and pharmacological profile of the molecule.

- Piperidine-2-carboxamide (homologue of proline/pipecolic acid) is the scaffold of choice for maximizing lipophilic interactions and rigid hydrophobic packing. It is the core pharmacophore in local anesthetics (e.g., Bupivacaine) and immunosuppressants.
- **Morpholine-2-carboxamide** is primarily utilized to lower LogP, improve aqueous solubility, and reduce metabolic liability (blocking oxidation at the 4-position). However, this often comes at the cost of potency if the target binding pocket is strictly hydrophobic.

Quick Reference: Physicochemical & Bioactivity Profile

Feature	Piperidine-2-carboxamide Scaffolds	Morpholine-2-carboxamide Scaffolds
Primary Interaction	Hydrophobic packing, Van der Waals	H-bond Acceptor (Ether Oxygen), Dipole interactions
LogP (Lipophilicity)	High (~0.84 for core)	Low / Negative (More hydrophilic)
Solubility	Moderate to Low	High (Aqueous solubility enhancer)
Metabolic Stability	Susceptible to oxidation at C-4	Resistant to oxidation at O-4 position
Key Drug Class	Local Anesthetics (Na ⁺ Channel Blockers), FKBP Inhibitors	Kinase Inhibitors, Prokineticin Antagonists, Antidiabetics
Bioactivity Trend	Higher potency in deep hydrophobic pockets	Improved ADME profile; Potency gain only if H-bond partner exists

Mechanistic Bioactivity Analysis[2]

A. Piperidine-2-carboxamide: The Lipophilic Anchor

The piperidine ring adopts a stable chair conformation, providing a bulky, lipophilic volume that effectively fills hydrophobic pockets in enzymes and receptors.

- Mechanism: In local anesthetics like Ropivacaine and Bupivacaine, the piperidine-2-carboxamide core (N-alkylated) binds intracellularly to voltage-gated sodium channels. The lipophilic piperidine ring anchors the molecule within the channel pore, blocking Na⁺ influx.
- Criticality: Replacing this ring with morpholine in local anesthetics drastically reduces potency because the ether oxygen disrupts the hydrophobic interaction required for channel blockade.

B. Morpholine-2-carboxamide: The Soluble Modulator

The morpholine ring introduces an ether oxygen, which acts as a weak hydrogen bond acceptor.

- Mechanism: In Alpha-glucosidase inhibitors (Antidiabetic research), morpholine derivatives have shown superior activity to piperidine analogs. The oxygen atom forms crucial H-bonds with arginine residues (e.g., Arg275) in the enzyme active site, stabilizing the inhibitor-enzyme complex.
- Metabolic Advantage: The 4-position of piperidine is a "soft spot" for Cytochrome P450 oxidation. Replacing the methylene (-CH₂-) with oxygen (-O-) blocks this metabolic route, extending the half-life of the compound.

Case Study: The "Scaffold Switch" Effect

Experimental data highlights the trade-offs when swapping these scaffolds.

Case 1: Oncology (Cytotoxicity) – Piperidine Wins

In a study of Benzimidazole-Quinoxaline antitumor agents, researchers compared derivatives containing piperidine vs. morpholine moieties.^[1]

- Result: The Piperidine-2-carboxamide derivatives exhibited high cytotoxicity (IC₅₀ ~26 μM against A549 lung cancer cells).^{[2][1]}
- The Switch: Replacing piperidine with morpholine led to a complete loss of cytotoxic activity (>100 μM).
- Causality: The target pocket required hydrophobic packing; the polar oxygen of morpholine repelled the binding surface.

Case 2: Metabolic Disease (Enzyme Inhibition) – Morpholine Wins

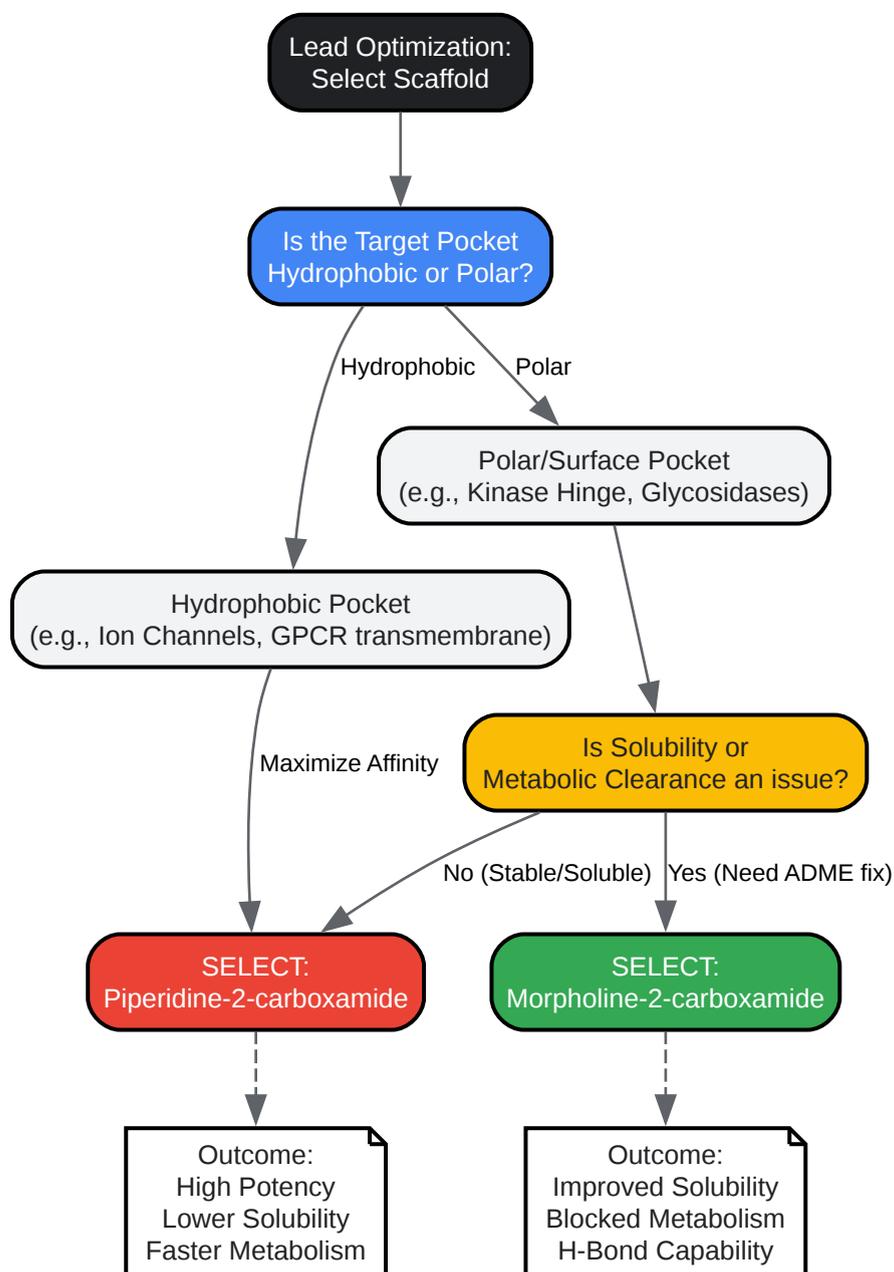
In the development of Alpha-glucosidase inhibitors, the trend reversed.

- Result: Morpholine-containing carboxamides showed higher inhibition percentages (up to 97%) compared to their piperidine counterparts.

- Causality: Molecular docking confirmed the morpholine oxygen formed specific H-bonds with the enzyme's polar active site residues, which the piperidine ring could not achieve.

Visualizing the Decision Logic (SAR)

The following decision tree illustrates when to deploy each scaffold during Lead Optimization.



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Caption: SAR Decision Tree for selecting between Piperidine and Morpholine scaffolds based on target environment and ADME requirements.

Experimental Protocols

Protocol A: General Synthesis of Carboxamide Derivatives

Purpose: To couple the Morpholine/Piperidine-2-carboxylic acid core to an amine (R-NH₂) to generate the bioactive amide.

Reagents:

- Scaffold: N-Boc-Morpholine-2-carboxylic acid OR N-Boc-Piperidine-2-carboxylic acid.
- Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
- Base: DIPEA (N,N-Diisopropylethylamine).
- Solvent: DMF (Dimethylformamide).

Step-by-Step Workflow:

- Activation: Dissolve 1.0 eq of the N-Boc-acid scaffold in dry DMF (0.1 M concentration). Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir at 0°C for 15 minutes to form the active ester.
- Coupling: Add 1.1 eq of the target Amine (R-NH₂). Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via LC-MS for the formation of the intermediate.
- Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over Na₂SO₄ and concentrate.
- Deprotection: Dissolve the intermediate in DCM/TFA (4:1 ratio). Stir for 1 hour to remove the Boc group. Evaporate volatiles to yield the final Morpholine/Piperidine-2-carboxamide salt.

- Validation: Verify structure via ¹H-NMR (Look for the diagnostic O-CH₂ signals at 3.5-4.0 ppm for Morpholine vs. C-CH₂ signals at 1.5-1.8 ppm for Piperidine).

Protocol B: Microsomal Stability Assay (Metabolic Resistance)

Purpose: To quantify the metabolic stability advantage of the Morpholine scaffold over Piperidine.

Methodology:

- Incubation: Incubate 1 μM of the test compound (Morpholine vs. Piperidine analog) with Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
- Initiation: Add NADPH (1 mM) to initiate Phase I metabolism (oxidation).
- Sampling: Aliquot samples at t = 0, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing an internal standard.
- Analysis: Centrifuge to remove protein. Analyze supernatant via LC-MS/MS.
- Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance ().
 - Expectation: The Morpholine analog should exhibit a significantly lower due to the blockage of the 4-position oxidation site.

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